molecular formula C17H23N3O4S B11037538 1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide

1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide

Cat. No.: B11037538
M. Wt: 365.4 g/mol
InChI Key: BDYFTWRDPXUSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a sulfanylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-methoxyphenylamine with an appropriate acylating agent to form the intermediate 2-[(2-methoxyphenyl)amino]-2-oxoethyl compound. This intermediate is then reacted with a sulfanylacetylating agent to introduce the sulfanylacetyl group. Finally, the piperidine-4-carboxamide moiety is introduced through a coupling reaction with piperidine-4-carboxylic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For instance, derivatives containing piperidine rings have been evaluated for their anticancer properties, demonstrating cytotoxic effects against breast and colon cancer cells.
  • Antimicrobial Properties : The presence of the methoxyphenyl group may enhance the compound's ability to interact with microbial targets, providing potential as an antimicrobial agent .
  • Neuroprotective Effects : Compounds with structural similarities have been investigated for neuroprotective properties, suggesting that this compound may also offer benefits in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of related compounds that share structural features with this compound:

Compound Name Key Features Biological Activity
3-(2-methoxyphenyl)-N-(2-methoxy-4-piperidin-4-ylphenyl)-1-methylpyrazolo[4,3-d]pyrimidin-5-aminePyrazolo-pyrimidine corePotential anticancer activity
N-(2-methoxy-4-piperidin-4-ylphenyl)-7-(2-methylpyrazol-3-yl)thieno[3,2-d]pyrimidin-2-amineThienopyrimidine structureAntimicrobial properties
1-(1-Azabicyclo[2.2.2]octan-3-yl)-3-[3-(1H-indol-3-yl)-1-spiro[1,2-dihydroindene]Indole moietyNeuroprotective effects

These case studies emphasize the diversity within this chemical class while underscoring the unique aspects of this compound.

Mechanism of Action

The mechanism of action of 1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methoxyphenyl)amino]-2-oxoethyl derivatives: These compounds share the methoxyphenyl and oxoethyl groups but differ in other substituents.

    Piperidine-4-carboxamide derivatives: These compounds have the piperidine-4-carboxamide moiety but may have different functional groups attached.

Uniqueness

1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O4SC_{17}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 365.4 g/mol. Its structure includes a piperidine ring, a carboxamide group, and a sulfanyl-acetyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H23N3O4S
Molecular Weight365.4 g/mol
CAS Number896665-09-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of functional groups such as methoxy and sulfanyl groups. The detailed synthetic route remains an area of ongoing research, focusing on optimizing yield and purity.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit significant biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties against various bacterial strains. For instance, thiazolidinone derivatives have demonstrated moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The presence of a methoxyphenyl group in related compounds has been associated with enhanced anticancer activity. Research indicates that structural analogs can inhibit cell proliferation in cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuropharmacological Effects : Similar compounds have been evaluated for their effects on neurotransmitter systems, particularly serotonin receptors. Studies indicate that modifications in the piperidine structure can lead to variations in receptor affinity and selectivity, which may be relevant for neurodegenerative conditions .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of compounds structurally related to this compound. The results showed that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents like doxorubicin against various cancer cell lines, indicating promising anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of thiazolidinone derivatives derived from similar scaffolds. The findings revealed that these compounds displayed effective inhibition against multiple bacterial strains at concentrations ranging from 50 to 400 µg/mL .

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

1-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylacetyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N3O4S/c1-24-14-5-3-2-4-13(14)19-15(21)10-25-11-16(22)20-8-6-12(7-9-20)17(18)23/h2-5,12H,6-11H2,1H3,(H2,18,23)(H,19,21)

InChI Key

BDYFTWRDPXUSPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSCC(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.